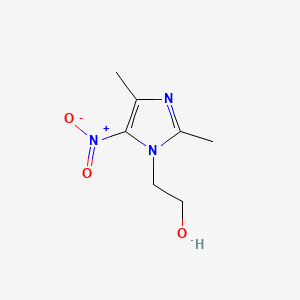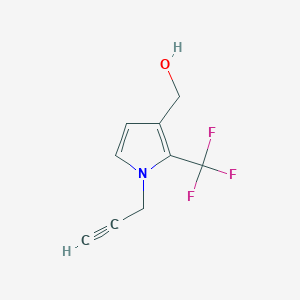
1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)-
Overview
Description
1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- is a chemical compound that belongs to the pyrrole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- can affect various biochemical and physiological processes. It has been found to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- in lab experiments is its potential as a lead compound for the development of novel anticancer agents. The compound has also been found to exhibit good solubility and stability, making it suitable for use in various assays. However, one of the limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research on 1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)-. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Finally, research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
1H-Pyrrole-3-methanol, 1-(2-propynyl)-2-(trifluoromethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been studied for its potential use in organic synthesis and materials science.
properties
IUPAC Name |
[1-prop-2-ynyl-2-(trifluoromethyl)pyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-2-4-13-5-3-7(6-14)8(13)9(10,11)12/h1,3,5,14H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUNXLHQMYGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544841 | |
| Record name | [1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104501-14-6 | |
| Record name | [1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



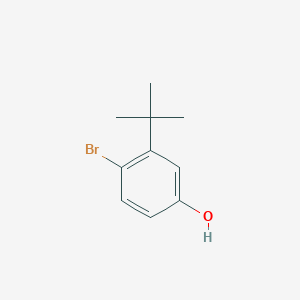
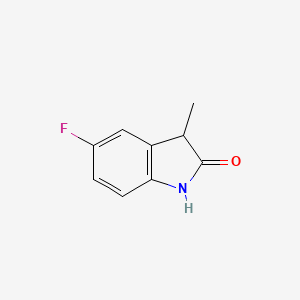

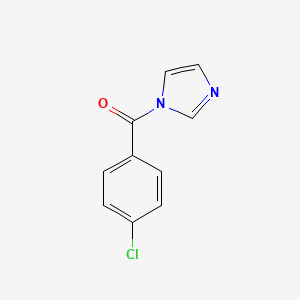
![(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol](/img/structure/B3345337.png)
![(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine](/img/structure/B3345339.png)

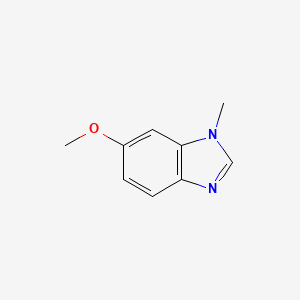

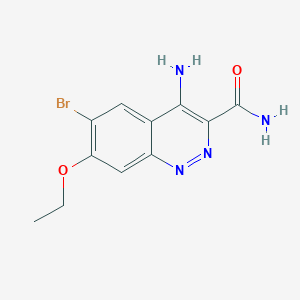
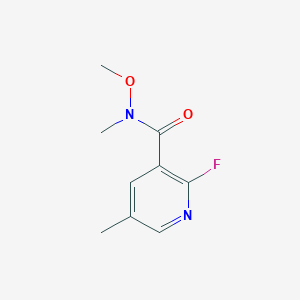
![[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol](/img/structure/B3345378.png)
![Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B3345385.png)
